molecular formula C13H13N5OS B13813665 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B13813665
M. Wt: 287.34 g/mol
InChI Key: XZKFYQKKSQUNRO-UHFFFAOYSA-N
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Description

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the triazino and indole rings . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in disrupting metal-dependent processes in pathogens .

Comparison with Similar Compounds

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can be compared with other indole derivatives, such as:

The uniqueness of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features and the presence of the triazino group, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N5OS/c1-7-3-4-9-8(5-7)11-12(18(9)2)15-13(17-16-11)20-6-10(14)19/h3-5H,6H2,1-2H3,(H2,14,19)

InChI Key

XZKFYQKKSQUNRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N)C

Origin of Product

United States

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